1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-
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Overview
Description
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, chlorinated aromatic compounds, and butenyloxy intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on an aromatic ring.
Condensation reactions: to form the carbothioamide group.
Alkylation reactions: to introduce the butenyloxy and dimethyl groups.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and temperature control are critical factors in these processes.
Chemical Reactions Analysis
Types of Reactions
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form sulfoxides or sulfones.
Reduction: to reduce the carbothioamide group to amines.
Substitution: where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and polymers. They may also serve as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-3-carboxamide derivatives
- N-(3-(2-butenyloxy)-4-chlorophenyl) compounds
- 1,2-Dimethylpyrrole derivatives
Uniqueness
The uniqueness of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
191984-51-7 |
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Molecular Formula |
C17H19ClN2OS |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-1,2-dimethylpyrrole-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2OS/c1-4-5-10-21-16-11-13(6-7-15(16)18)19-17(22)14-8-9-20(3)12(14)2/h4-9,11H,10H2,1-3H3,(H,19,22)/b5-4+ |
InChI Key |
NBTLJGSVZIBCKL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
Canonical SMILES |
CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
Origin of Product |
United States |
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